Cost Advantage: 7-ADCA Market Price Stability Versus 7-ACA Price Volatility
As of September 2024, the market price of 7-ADCA remained flat year-over-year, while the price of 7-ACA (enzymatic method) increased by 8.89% over the same period [1]. This pricing dynamic indicates a more stable and predictable procurement cost for 7-ADCA relative to its primary in-class alternative, 7-ACA. Additionally, historical data suggests that 7-ADCA is generally priced lower than 7-ACA due to more economical production routes from penicillin G rather than from cephalosporin C fermentation [2].
| Evidence Dimension | Year-over-Year Market Price Change (September 2024) |
|---|---|
| Target Compound Data | 0.00% change |
| Comparator Or Baseline | 7-ACA (enzymatic): +8.89% change |
| Quantified Difference | 8.89 percentage point difference in price stability |
| Conditions | China market data, September 2024, as reported by Wind and Hangyan Research [1] |
Why This Matters
For procurement managers, the stable and historically lower price of 7-ADCA provides a more predictable cost structure compared to the volatile 7-ACA market, impacting long-term budgeting for cephalosporin production.
- [1] Hangyan Research. (2025). Antibiotic Intermediate Price Changes (September 2024). View Source
- [2] Ministry of Commerce, PRC. (n.d.). Project Details: Gongzhuling Annual Production of 4000 Tons of Antibiotic Intermediates. View Source
